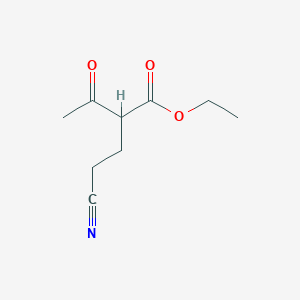

ethyl 2-acetyl-4-cyanobutanoate

Description

Nomenclature and Definitive Structural Representations

The systematic naming and structural representation of ethyl 2-acetyl-4-cyanobutanoate are fundamental to understanding its chemical behavior. The compound is characterized by a butanoate backbone with an ethyl ester group. An acetyl group is attached to the second carbon (C2), and a cyanoethyl group is attached to the same position. echemi.comsigmaaldrich.cnnih.gov

The most common name for this compound is this compound. nih.govchemicalbook.com However, an alternative and equally correct IUPAC name is ethyl 2-(2-cyanoethyl)-3-oxobutanoate. echemi.comsigmaaldrich.cnnih.gov This name variation arises from considering the acetyl group as a substituent on the butanoate chain versus treating the entire molecule as a derivative of 3-oxobutanoic acid.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| CAS Number | 10444-33-4 |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | ethyl 2-(2-cyanoethyl)-3-oxobutanoate |

| Synonyms | This compound, Butanoic acid, 2-(2-cyanoethyl)-3-oxo-, ethyl ester |

| InChI Key | JFQTXHMZBZRXET-UHFFFAOYSA-N |

This table is interactive. Users can sort and filter the data.

The definitive structural representation of this compound clearly illustrates the spatial arrangement of its functional groups, which is crucial for predicting its reactivity in chemical synthesis.

Contextual Significance as a Versatile Intermediate in Organic Transformations

The chemical architecture of this compound, featuring ester, ketone, and nitrile functionalities, provides multiple reactive sites. This multifunctionality allows it to serve as a versatile intermediate in a variety of organic transformations, making it a valuable tool for synthetic chemists.

The presence of these functional groups enables a range of reactions, including:

Michael Additions: The activated methylene (B1212753) group adjacent to the acetyl and ester groups can participate in Michael additions.

Condensation Reactions: The ketone and ester groups can undergo condensation reactions to form more complex cyclic and acyclic structures.

Nucleophilic Substitutions and Cyclization Reactions: The cyano and ester groups are susceptible to nucleophilic attack, leading to substitutions or intramolecular cyclizations to form heterocyclic compounds.

The strategic placement of these groups allows for sequential and regioselective reactions, providing a pathway to a diverse array of complex organic molecules. Its utility is particularly noted in the synthesis of bioactive compounds and specialty chemicals. For instance, derivatives of this compound are being explored for their potential in pharmaceutical development.

The reactivity of this compound can be compared to other well-known synthetic intermediates. For example, similar to ethyl acetoacetate (B1235776), it possesses an active methylene group that can be readily deprotonated and alkylated. wikipedia.org However, the additional cyanoethyl group in this compound introduces another point of reactivity and potential for further functionalization, expanding its synthetic utility beyond that of simpler acetoacetate esters. This unique combination of reactive sites solidifies its importance as a key building block in the construction of intricate molecular frameworks.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQTXHMZBZRXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536949 | |

| Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10444-33-4 | |

| Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Ethyl 2 Acetyl 4 Cyanobutanoate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of ethyl 2-acetyl-4-cyanobutanoate reveals a key carbon-carbon bond disconnection that points to a Michael addition as the most logical synthetic approach. The target molecule can be disconnected at the Cα-Cβ bond relative to the cyano group. This disconnection strategy identifies ethyl acetoacetate (B1235776) as the nucleophilic donor (a dicarbonyl compound) and acrylonitrile (B1666552) as the electrophilic acceptor (an α,β-unsaturated nitrile). This approach is synthetically advantageous as both precursors are readily available commercial reagents. cdnsciencepub.comwikipedia.org

The core of this strategy lies in the inherent reactivity of the starting materials. Ethyl acetoacetate possesses an acidic α-hydrogen, which can be abstracted by a base to form a stabilized enolate. libretexts.org This enolate then acts as the Michael donor. Acrylonitrile, with its electron-withdrawing nitrile group, polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. masterorganicchemistry.com

Synthesis via Michael Addition Reactions

The Michael addition reaction is a cornerstone for the formation of carbon-carbon bonds and is widely employed for the synthesis of this compound. wikipedia.org This conjugate addition involves the reaction of a nucleophile (the Michael donor) with an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor). libretexts.orglibretexts.org

Reactions Involving Ethyl Acetoacetate and Acrylonitrile Precursors

The most common and direct synthesis of this compound involves the base-catalyzed Michael addition of ethyl acetoacetate to acrylonitrile. cdnsciencepub.com The reaction proceeds through the formation of a resonance-stabilized enolate from ethyl acetoacetate in the presence of a base. This enolate then attacks the β-carbon of acrylonitrile, forming a new carbon-carbon bond. Subsequent protonation of the resulting intermediate yields the final product, this compound.

The general reaction is as follows:

Ethyl Acetoacetate + Acrylonitrile → this compound

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the Michael addition between ethyl acetoacetate and acrylonitrile are significantly influenced by various reaction parameters, including the choice of base, solvent, temperature, and reaction time.

Base: A variety of bases can be used to catalyze the reaction, with sodium ethoxide being a common choice. libretexts.org The concentration of the base is a critical factor; it must be sufficient to generate the enolate of ethyl acetoacetate without promoting side reactions, such as the polymerization of acrylonitrile or a second Michael addition to the product. cdnsciencepub.comcdnsciencepub.com

Solvent: The choice of solvent can affect the rate and outcome of the reaction. cdnsciencepub.com Both protic and aprotic solvents have been employed. The solvent composition can influence the basicity of the medium and the solvation of the reacting species. cdnsciencepub.comcdnsciencepub.com

Temperature and Reaction Time: These parameters are often optimized to ensure complete reaction while minimizing the formation of byproducts. Kinetic studies have shown that the reaction rates are dependent on temperature and the concentrations of the reactants and the base. cdnsciencepub.comcdnsciencepub.com

Recent Advancements: To address environmental concerns and improve efficiency, solvent-free mechanochemical synthesis using ball mills has been explored. Grinding ethyl acetoacetate, acrylonitrile, and potassium carbonate at 30 Hz for one hour has been reported to yield this compound in 87% yield without solvent waste. Furthermore, the use of chiral organocatalysts, such as L-proline derivatives, has been investigated for asymmetric Michael additions to produce enantiomerically enriched products.

| Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee %) |

| K₂CO₃ (Mechanochemical) | Ethyl acetoacetate, acrylonitrile, ground at 30 Hz for 1 hour | 87 | Not Applicable |

| (S)-Diphenylprolinol (10 mol%) | Dichloromethane | 78-82 | 90-95 |

Derivations from Baylis-Hillman Adducts

The Baylis-Hillman reaction provides a versatile route to highly functionalized molecules that can serve as precursors for a variety of compounds, including substituted butanoates. organic-chemistry.orgmdpi.com This reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine or phosphine. organic-chemistry.org

Mechanistic Pathways Leading to Substituted Butanoates

The classic Baylis-Hillman reaction mechanism involves the addition of a catalyst (like DABCO) to an activated alkene, which then acts as a nucleophile, attacking an aldehyde. uohyd.ac.in This is followed by proton transfer and elimination of the catalyst to yield the allylic alcohol product. uohyd.ac.inresearchgate.net

More complex mechanistic pathways, sometimes involving hemiacetal intermediates, have been proposed, particularly in aprotic solvents. mdpi.comresearchgate.net These reactions can be influenced by the choice of catalyst, solvent, and the nature of the reactants. organic-chemistry.org Rearrangements of the initially formed Baylis-Hillman adducts can lead to a diverse array of structures. For instance, isomerization of the acetates of Baylis-Hillman adducts can occur, leading to thermodynamically more stable products. rsc.org

Post-Rearrangement Functionalization Strategies

The multifunctional nature of Baylis-Hillman adducts allows for a wide range of post-rearrangement functionalization strategies. rsc.orgbeilstein-journals.org The hydroxyl and alkene groups of the adducts can be transformed into other functionalities. For example, the hydroxyl group can be esterified or etherified. rsc.org

A notable application involves the synthesis of substituted butanoates through further reactions of the Baylis-Hillman adducts. For instance, N-heterocyclic carbene (NHC)-catalyzed reactions of Morita-Baylis-Hillman (MBH) carbonates with aldehydes can lead to α-methylene-γ-oxo-γ-substituted butanoate scaffolds. acs.org This methodology demonstrates the potential to construct complex butanoate derivatives from Baylis-Hillman precursors.

Comparative Analysis of Synthetic Pathways

The efficiency of a chemical reaction is often evaluated by its percentage yield, while its sustainability is increasingly assessed through the concept of atom economy. scranton.edujocpr.com Atom economy measures the proportion of reactant atoms that are incorporated into the desired product, providing a metric for waste minimization. jocpr.comnumberanalytics.com

The traditional batch synthesis of this compound via Michael addition typically achieves yields of 85-90%. While respectable, this method generates some byproducts, leading to a lower atom economy. The reaction involves the deprotonation of ethyl acetoacetate by a base to form an enolate, which then attacks acrylonitrile. The choice of base and solvent can influence the formation of side products.

Recent advancements have focused on improving both yield and atom economy. For instance, solvent-free mechanochemical synthesis using a ball mill with potassium carbonate as a catalyst has been reported to achieve a yield of 87% without the use of solvents, thus significantly improving the environmental profile of the reaction.

To illustrate the concept of atom economy, consider the ideal Michael addition reaction for this compound:

C₆H₁₀O₃ (Ethyl acetoacetate) + C₃H₃N (Acrylonitrile) → C₉H₁₃NO₃ (this compound)

In this ideal transformation, all atoms from the reactants are incorporated into the final product, resulting in a 100% atom economy. However, in practice, the use of catalysts and the potential for side reactions reduce the actual atom economy. The goal of green chemistry is to design synthetic routes that approach this theoretical maximum. monash.edu

| Synthetic Method | Typical Yield (%) | Atom Economy | Key Advantages |

| Traditional Batch | 85-90 | Moderate | Well-established, reliable for lab-scale. |

| Continuous Flow | 94-97 | High | Improved yield, reduced byproducts. |

| Mechanochemical | 87 | High | Solvent-free, environmentally friendly. |

The scalability of a synthetic method is a critical factor for its viability in industrial applications. While traditional batch processes are suitable for laboratory synthesis, they can present challenges in terms of heat transfer, mixing, and safety when scaled up.

Continuous flow reactors offer a promising alternative for the industrial production of this compound. In this setup, reactants are continuously fed into a reactor, often a tube, where the reaction occurs. This allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields (94-97%) and a significant reduction in byproducts (less than 2% compared to 5-8% in batch processes). The use of immobilized base catalysts, such as CaO on Al₂O₃, further enhances the efficiency and sustainability of the process by simplifying catalyst separation and reuse.

The key parameters for industrial-scale production in a continuous flow reactor include:

Feedstock Preparation: Premixing ethyl acetoacetate and acrylonitrile in a 1:1 molar ratio.

Reactor Configuration: A tubular reactor with an immobilized base catalyst.

Residence Time: Typically 10–15 minutes at a controlled temperature of 50°C.

The choice of catalyst is pivotal in the synthesis of this compound, influencing reaction rate, yield, and selectivity. A variety of catalysts have been explored, ranging from simple inorganic bases to more complex organic and organometallic catalysts.

In the traditional Michael addition, alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., sodium ethoxide) are commonly used. However, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to offer superior performance, providing yields of up to 91% in shorter reaction times. DBU is a non-nucleophilic base that effectively promotes the formation of the enolate intermediate while minimizing side reactions.

More advanced catalytic systems have also been investigated. For instance, asymmetric catalysis using chiral catalysts can, in principle, lead to enantiomerically enriched products, although this is not a primary concern for the synthesis of achiral this compound itself. However, the principles of catalyst design from these studies can be applied to optimize achiral syntheses. For example, research on phosphine-catalyzed annulation reactions highlights the intricate mechanisms by which catalysts can control reaction pathways. orgsyn.org Similarly, studies on rhenium-catalyzed aldol-type reactions demonstrate the potential of metal complexes to facilitate C-C bond formation, a key step in the synthesis of this compound. oup.com

The performance of different catalysts can be compared based on several factors, as summarized in the table below.

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| NaOH | 0-25 | 2-24 | 85-90 |

| KOH | 0-25 | 2-24 | 85-90 |

| DBU | 5 | 6 | 91 |

| L-Proline Derivative | 25 | 24 | 82 |

| Cu(OTf)₂ | 25 | 4 | 85 |

| K₂CO₃ (Mechanochemical) | Room Temp | 1 | 87 |

This data underscores the significant impact of catalyst choice on reaction efficiency, with DBU and mechanochemical approaches offering notable advantages in terms of yield and reaction time.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Acetyl 4 Cyanobutanoate

Reactivity Profile of the Active Methylene (B1212753) and Keto Groups

The presence of two electron-withdrawing groups (acetyl and ester) flanking the α-carbon makes the methylene protons acidic and reactive. shivajicollege.ac.inslideshare.net This "active methylene" character is central to the compound's reactivity.

Enolate Formation and Carbon-Carbon Bond Coupling Reactions

The acidic protons on the carbon alpha to both the keto and ester groups can be readily removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a potent nucleophile, readily participating in carbon-carbon bond-forming reactions.

One of the most significant reactions is the Michael addition, where the enolate attacks an α,β-unsaturated compound. For instance, the synthesis of ethyl 2-acetyl-4-cyanobutanoate itself is often achieved through the Michael addition of ethyl acetoacetate (B1235776) to acrylonitrile (B1666552). sci-hub.se This reaction is typically catalyzed by a base like sodium ethoxide in an anhydrous solvent such as ethanol.

The enolate of this compound can also undergo alkylation reactions with alkyl halides. libretexts.org This SN2 reaction allows for the introduction of various alkyl groups at the α-position, further functionalizing the molecule. libretexts.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation and subsequent alkylation. vanderbilt.edu

The following table summarizes typical carbon-carbon bond coupling reactions involving the enolate of similar active methylene compounds.

| Reaction Type | Reactants | Product Type | Typical Conditions | Reference(s) |

| Michael Addition | Enolate of ethyl acetoacetate, Acrylonitrile | β-keto ester | Sodium ethoxide, Anhydrous ethanol, 0–5°C | |

| Alkylation | Enolate of diethyl malonate, Alkyl halide | Alkylated malonic ester | Sodium ethoxide | libretexts.org |

| Knoevenagel Condensation | Aldehyde/Ketone, Active methylene compound | α,β-unsaturated compound | Base (e.g., amine, piperidine) | thieme-connect.delookchem.com |

| Cross-Coupling | Organohalide, Organotin compound | Coupled product | Palladium catalyst | mdpi.com |

Reactions with Diverse Electrophilic Species

The nucleophilic enolate of this compound can react with a wide array of electrophiles beyond alkyl halides. These reactions provide pathways to a diverse range of more complex molecules. For example, the enolate can react with aldehydes and ketones in aldol-type condensation reactions. oup.com

Furthermore, the keto group itself can act as an electrophilic center. It can undergo nucleophilic attack by various reagents. For example, it can react with hydroxylamine (B1172632) to form an oxime or with hydrogen cyanide to form a cyanohydrin. shivajicollege.ac.in Reduction of the keto group, for instance with sodium borohydride, yields the corresponding secondary alcohol. shivajicollege.ac.in

Transformations of the Cyano Moiety

The cyano group (-C≡N) is a versatile functional group that can undergo various transformations, providing access to different classes of compounds. libretexts.org

Reductive Pathways to Amines and Their Derivatives

The cyano group can be reduced to a primary amine (-CH₂NH₂) through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). acs.org The resulting amine can be further derivatized. For instance, in the presence of a suitable catalyst, the reduction of a related compound, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, can lead to the formation of a diamine or cyclize to form five or six-membered heterocyclic rings. researchgate.net This selective reduction highlights the potential for intramolecular reactions involving the newly formed amine.

Hydrolytic Conversions and Subsequent Functionalization

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgyoutube.com This reaction typically proceeds through an amide intermediate. libretexts.org The resulting carboxylic acid can then undergo further functionalization, such as esterification. For example, the hydrolysis of this compound would lead to a tricarboxylic acid derivative, which could be a precursor for other complex molecules.

The following table outlines the conditions for nitrile hydrolysis.

| Hydrolysis Type | Reagents | Intermediate | Final Product | Reference(s) |

| Acid-Catalyzed | H₃O⁺, heat | Amide | Carboxylic Acid | libretexts.org |

| Base-Catalyzed | NaOH, H₂O, heat | Amide | Carboxylate Salt | libretexts.org |

Role in Cycloaddition and Cyclization Reactions for Heterocycle Formation

The cyano group is a key participant in various cycloaddition and cyclization reactions, leading to the formation of diverse heterocyclic systems. thieme-connect.dechim.it Nitriles can act as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition, to form six-membered rings. semanticscholar.orgresearchgate.net

Moreover, the reactivity of both the cyano group and the active methylene group can be harnessed in tandem to construct heterocycles. For example, this compound can serve as a precursor for the synthesis of pyridone derivatives. nih.gov In other instances, the cyano group can participate in intramolecular cyclizations, especially after transformation of other functional groups within the molecule. For example, the reduction of the cyano group to an amine can be followed by an intramolecular condensation with the keto group to form a cyclic imine or a lactam. researchgate.net The versatility of this compound and related compounds makes them valuable building blocks in the synthesis of various heterocyclic compounds, including those with potential biological activity. clockss.orgchim.itclockss.org

Chemical Behavior of the Ester Functionality

The ester group in this compound is a key site for chemical transformations, primarily through reactions that target the electrophilic carbonyl carbon.

Nucleophilic Acyl Substitution Reactions

The primary reaction pathway for the ester group in this compound is nucleophilic acyl substitution. libretexts.org This class of reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the ethoxy group (-OCH₂CH₃) as a leaving group. masterorganicchemistry.com The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.comuomustansiriyah.edu.iq

A common example of this reaction is hydrolysis, which can occur under both acidic and basic conditions.

Basic Hydrolysis (Saponification): Under basic conditions, such as treatment with sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile. The reaction is effectively irreversible as the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt. uomustansiriyah.edu.iq Acidification in a subsequent workup step is required to obtain the neutral carboxylic acid. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile. This reaction is reversible and is an equilibrium process. scribd.com

Besides hydrolysis, the ester can react with other nucleophiles. For instance, reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding amides, while reaction with other alcohols leads to transesterification. uomustansiriyah.edu.iq The reactivity of the ester is less than that of acid chlorides or anhydrides but sufficient for a wide range of synthetic transformations. libretexts.org

Table 1: Common Nucleophilic Acyl Substitution Reactions of Esters

| Nucleophile | Product Class | Conditions |

| H₂O / H⁺ | Carboxylic Acid | Acidic, Heat |

| H₂O / OH⁻, then H₃O⁺ | Carboxylic Acid | Basic, then Acid Workup |

| R'OH / H⁺ or R'O⁻ | New Ester | Acidic or Basic |

| NH₃, R'NH₂, R'R"NH | Amide | Heat |

| LiAlH₄, then H₂O | Primary Alcohol | Reduction |

| R'MgX, then H₂O | Tertiary Alcohol | Grignard Reaction |

This table presents generalized reactions applicable to esters.

Transesterification Processes

Transesterification is a specific type of nucleophilic acyl substitution where one ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this means the ethyl group can be replaced by a different alkyl or aryl group from an alcohol. This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: This method involves using a catalytic amount of an alkoxide base (e.g., sodium methoxide (B1231860) for conversion to a methyl ester). The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate. Elimination of the original ethoxide group yields the new ester. To favor the product, the incoming alcohol is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In this reversible process, an acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack by an alcohol molecule. To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

This reaction is valuable for modifying the properties of the molecule, for example, by introducing fluorinated alcohol chains to create derivatives for specialized applications like additives in lithium-ion batteries. dur.ac.uk

Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Elucidation of Reaction Intermediates and Transition States

The reactions of this compound involve several key intermediates.

Enolates: In the presence of a base, the most acidic proton, located on the carbon between the acetyl and ester carbonyl groups (the α-carbon), is removed to form a resonance-stabilized enolate. This enolate is a powerful nucleophile and is the key intermediate in alkylation and condensation reactions, such as the Michael addition used in its own synthesis from ethyl acetoacetate and acrylonitrile.

Tetrahedral Intermediates: As discussed, nucleophilic acyl substitution at the ester carbonyl proceeds via a transient tetrahedral intermediate. masterorganicchemistry.com The stability and fate of this intermediate determine the reaction outcome. In some cases, such as the aminolysis of related dithiocarbonates, the reaction can proceed through both zwitterionic (T±) and anionic (T−) tetrahedral intermediates, with proton transfer between them being partially or fully rate-determining. researchgate.net

Transition Metal Complexes: In metal-catalyzed reactions, the compound can form complex intermediates. For example, studies on the related ethyl cyanoacetate (B8463686) have shown that it can form stable rhenium enolate complexes that are active intermediates in catalytic aldol-type reactions. oup.com The enolate ligand in these complexes coordinates to the metal center through the nitrogen atom of the cyano group. oup.com

Computational methods, such as Density Functional Theory (DFT), are often used to assess the energies of transition states and intermediates, helping to clarify reaction pathways, such as whether a reaction is concerted or stepwise. acs.org

Stereochemical Outcomes and Control Mechanisms

This compound possesses a chiral center at the C2 position. Therefore, reactions that create this center or reactions of the chiral molecule can have specific stereochemical outcomes.

In the absence of any chiral influence (e.g., a chiral catalyst or auxiliary), the synthesis of the compound would typically result in a racemic mixture (an equal mixture of both enantiomers). However, modern synthetic methods allow for the control of stereochemistry.

Asymmetric Michael additions of related α-cyanoacetates to cyclic enones have been shown to be highly effective in controlling the stereochemistry at newly formed stereocenters. researchgate.net By using different types of catalysts, such as mono- or bimetallic palladium complexes, it is possible to selectively produce different diastereomers of the product. researchgate.net This "diastereodivergent" approach allows access to specific epimers on demand. Kinetic studies suggest that monometallic and bimetallic catalysts can operate through different mechanisms, thereby influencing the stereochemical outcome. researchgate.net

Furthermore, organocatalysts, such as derivatives of the amino acid proline, have been used to achieve high anti-diastereoselectivity in Mannich-type reactions involving similar structures. acs.org The choice of solvent and catalyst loading are critical variables in optimizing the yield and stereoselectivity of these transformations. acs.org

Table 2: Catalyst Influence on Stereoselectivity in an Analogous Michael Addition researchgate.net

| Catalyst Type | Major Diastereomer |

| Monopalladacycle (PPFIP) | (S,R) |

| Bispalladacycle (FBIP) | (R,R) |

Data from a model reaction of an α-cyanoacetate with cyclohexenone, demonstrating catalyst-controlled diastereoselectivity.

Radical-Mediated Processes in Analogous Systems

While ionic pathways are most common for this compound, radical-mediated reactions are also relevant for analogous structures. The cyano group can participate in and stabilize radical intermediates.

Research has shown that reagents like 2,2'-azobisisobutyronitrile (AIBN) and its analogues, typically used as radical initiators, can also serve as sources of cyanoalkyl radicals for C-C bond formation. researchgate.net These radicals can add to alkenes and alkynes or be used in oxidative coupling reactions. For example, an oxidative coupling between enoxysilanes and alkylnitrile radicals generated from AIBN analogues has been developed using a copper catalyst. researchgate.net

In the context of materials science, radical-based mechanisms have been proposed for the decomposition of related ester compounds used as additives in lithium-ion batteries. dur.ac.uk This decomposition can involve the radical-based reduction of a carbonyl group and the elimination of the ester's alkyl group. dur.ac.uk These studies indicate the potential for this compound or its derivatives to participate in radical processes, either through the generation of a radical at the α-carbon or through reactions involving the cyanoalkyl moiety.

Applications in Advanced Organic Synthesis and Materials Science

As a Key Building Block for Complex Molecular Scaffolds

Ethyl 2-acetyl-4-cyanobutanoate serves as a fundamental building block for the assembly of intricate molecular frameworks. The presence of a β-keto ester system and a cyanoethyl group allows for sequential or cascade reactions to build molecular complexity rapidly. The reactivity of its functional groups enables transformations such as nucleophilic additions, substitutions, and cyclization reactions.

The methylene (B1212753) group positioned between the acetyl and ester carbonyls is acidic and can be readily deprotonated to form a stabilized enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions. Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional pathways for functional group manipulation and the construction of more elaborate structures. Its ability to participate in Michael additions and condensation reactions makes it particularly useful in creating larger, cyclic compounds.

| Reaction Type | Description |

| Michael Addition | The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated compounds to form new carbon-carbon bonds. |

| Condensation Reactions | The ketone and ester functionalities can participate in condensation reactions with various nucleophiles to form heterocyclic and carbocyclic rings. |

| Functional Group Interconversion | The cyano and ester groups can be transformed into other functional groups (e.g., amines, carboxylic acids), providing synthetic flexibility. |

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound's structure is well-suited for the synthesis of various heterocyclic systems.

While direct synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives starting specifically from this compound is not extensively documented in the provided sources, the synthesis of these heterocycles often relies on building blocks with similar functionalities. For instance, related compounds like ethyl cyanoacetate (B8463686) are widely used. uobaghdad.edu.iqevitachem.com The reaction of ethyl cyanoacetate with chalcones in the presence of ammonium (B1175870) acetate (B1210297) is a known method for preparing pyridine derivatives. uobaghdad.edu.iq Similarly, pyrimidines can be synthesized by reacting ethyl cyanoacetate and urea (B33335) with an aldehyde. uobaghdad.edu.iq

The structural motifs present in this compound suggest its potential application in analogous synthetic strategies. For example, the 1,3-dicarbonyl moiety could react with a dinucleophile like urea or guanidine (B92328) to form a pyrimidine ring, a common strategy in heterocyclic synthesis. researchgate.net The synthesis of pyrimidine derivatives has been reported from chalcones derived from 4-acetylpyridine, which then react with urea, thiourea (B124793), or guanidine. researchgate.net

| Precursor | Reagents | Heterocycle |

| Chalcone, Ethyl Cyanoacetate | Ammonium Acetate | Pyridine uobaghdad.edu.iq |

| Thiophene-2-carboxaldehyde, Ethyl Cyanoacetate, Urea | Potassium Carbonate | Pyrimidine uobaghdad.edu.iq |

| 4-Acetylpyridine, Aromatic Aldehyde, Urea/Thiourea | KOH | Pyrimidine researchgate.net |

The synthesis of lactam-containing structures, such as pyrrolidinones, can be approached using various synthetic strategies. While a direct cyclization of this compound to a simple pyrrolidinone is not straightforward, its functional groups can be manipulated to facilitate such constructions within a larger synthetic sequence. For example, the reduction of the cyano group to an amine, followed by intramolecular amidation with the ester function, could potentially lead to a lactam ring.

In the context of more complex molecules, such as the synthesis of N-lactam analogs of indole (B1671886) alkaloids, γ-lactam rings are key structural features. encyclopedia.pub The synthesis of these complex lactams often involves intramolecular Claisen condensation of precursors derived from amino acids and other reagents. encyclopedia.pub For instance, the synthesis of psammocindoles involves the creation of N-alkyl-α,β-unsaturated γ-lactams as key intermediates. encyclopedia.pub

The reactivity of this compound makes it a potential candidate for the synthesis of fused heterocyclic systems. The synthesis of fused pyridines, such as pyrido[2,3-d]pyrimidines, often involves the cyclization of appropriately substituted pyridine precursors. mdpi.com For example, 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile can be treated with reagents like ethyl acetoacetate (B1235776) or acetic anhydride (B1165640) to form the fused pyrimidine ring. mdpi.com

The synthesis of the hexacyclic framework of aspidofractinine (B1242310) represents a complex example of fused ring system construction. soton.ac.uk Such syntheses often employ cascade reactions to rapidly build the intricate polycyclic structure. nih.govnih.gov The strategies employed highlight the importance of precursors that can undergo sequential cyclizations.

Contributions to Natural Product Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. The structural features of this compound make it relevant to the synthesis of certain classes of natural products.

The Aspidosperma family of indole alkaloids, which includes aspidospermidine (B1197254) and aspidofractinine, is characterized by a complex, polycyclic core. soton.ac.uk The total synthesis of these alkaloids has been a long-standing challenge and a target for the development of novel synthetic strategies. soton.ac.uknih.govnih.gov

A key challenge in these syntheses is the construction of the intricate pentacyclic or hexacyclic ring system. soton.ac.uk Many successful syntheses employ cascade reactions to efficiently assemble the core structure. nih.govnih.govd-nb.info For example, a common strategy involves a cascade of amidation, reduction, skeletal rearrangement, and intramolecular Michael addition to form the complete framework from a simpler precursor. nih.govnih.gov

While the literature does not always explicitly name this compound as the starting material, the synthesis of key intermediates often relies on reactions for which this compound is well-suited. For instance, a synthesis of aspidofractinine utilized a precursor named 2-benzenesulfinyl-ethyl)-4-cyano-butanoate. soton.ac.uk This highlights the utility of the cyanobutanoate scaffold in accessing the necessary intermediates for these complex total syntheses. The strategies often hinge on the precise control of stereochemistry and the strategic use of functional groups to guide the formation of the complex ring systems. d-nb.info

| Alkaloid | Key Synthetic Strategy |

| Aspidospermidine | Cascade amidation, reduction, skeletal rearrangement, and intramolecular Michael addition. nih.govnih.gov |

| Aspidofractinine | Diels-Alder cascade followed by a cascade sequence to form the full framework. nih.govnih.gov Organocatalytic Michael-aldol condensation and multistep anionic Michael-SN2 cascade. d-nb.info |

Synthesis of Other Biologically Relevant Core Structures

The unique molecular architecture of this compound, featuring a β-keto ester moiety and a nitrile group, renders it a versatile precursor for the synthesis of various heterocyclic systems. These core structures are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. The reactivity of its functional groups allows for a range of cyclization and condensation reactions to build complex molecular frameworks.

One of the primary applications of this compound and its structural analogs, such as β-keto esters and cyanoacetamides, is in the synthesis of substituted pyridone and dihydropyridone rings. researchgate.netresearchgate.net These scaffolds are central to numerous pharmaceuticals. For instance, the Guareschi–Thorpe reaction provides a classical and efficient route to substituted 2,6-dihydroxypyridines by reacting β-keto esters with cyanoacetamide. researchgate.net This method highlights the utility of the keto-ester portion of the molecule in constructing the pyridine core.

Similarly, multicomponent reactions involving β-keto esters, aldehydes, and a nitrogen source like ammonium acetate or cyanoacetamide are widely employed to generate highly functionalized dihydropyridones. mdpi.com These reactions, often proceeding through a Hantzsch-like pathway, demonstrate the capacity of simple, acyclic precursors to yield complex heterocyclic products in a single step. The presence of the cyano group in precursors like this compound can be retained in the final product, offering a handle for further chemical modification. thieme-connect.de

The inherent reactivity of the acetyl and cyano groups enables intramolecular cyclizations, leading to diverse heterocyclic systems. For example, the reaction of β-keto esters with derivatives of 2-cyano-3,3-bis(methylthio)acrylamide (B1302505) results in highly substituted 6-oxo-1,6-dihydropyridines. The reaction mechanism involves a conjugate addition followed by an intramolecular condensation, showcasing a sophisticated transformation where the β-keto ester is a key building block. researchgate.net Beyond pyridines, these precursors are also utilized in the synthesis of other nitrogen-containing heterocycles like pyrazoles and pyrroles, further broadening their applicability in creating libraries of biologically relevant compounds. longdom.orgscirp.org

The following table summarizes the utility of this compound and related precursors in synthesizing biologically relevant core structures.

| Precursor Type | Reagents | Core Structure Synthesized | Reaction Type |

| β-Keto Ester | Cyanoacetamide | 2,6-Dihydroxypyridine | Guareschi–Thorpe Cyclization researchgate.net |

| β-Keto Ester | Aryl Aldehyde, Cyanoacetamide, Ammonium Acetate | Polysubstituted Dihydropyridone | Multicomponent Reaction mdpi.com |

| β-Keto Ester | 2-Cyano-3,3-bis(methylthio)acrylamide derivatives | 5-Cyano-6-oxo-1,6-dihydropyridine | Conjugate Addition-Intramolecular Condensation researchgate.net |

| Ethyl Cyanoacetate | Chalcones | Substituted Cyclohexanoles | Michael Addition-Cyclization researchgate.net |

| Ethyl Cyanoacetate | Acetylacetone, Anilines | 3-Cyano-2-pyridone | Condensation-Cyclization mdpi.com |

Exploration in Functional Materials Development

The investigation of cyano-containing esters extends into the realm of materials science, particularly in the development of advanced energy storage systems. The specific combination of functional groups in molecules like this compound offers potential advantages for enhancing the performance and safety of devices such as lithium-ion batteries.

Investigation as Electrolyte Additives in Energy Storage Devices (based on related cyanoesters)

While direct studies on this compound as an electrolyte additive are not extensively documented, research on related cyanoesters provides a strong basis for their potential application. Cyanoesters are explored as additives or co-solvents in non-aqueous electrolytes for lithium-ion batteries to improve safety and electrochemical performance. researchgate.net The primary electrolytes in commercial lithium-ion batteries are typically composed of lithium salts dissolved in mixtures of linear and cyclic carbonates, which can be flammable and prone to decomposition at high voltages. longdom.orgambeed.com

Research on various cyanoester derivatives has shown that they can effectively participate in the formation of a robust SEI on the graphite (B72142) anode. researchgate.net This SEI layer, sometimes rich in lithium fluoride (B91410) (LiF) if fluorinated cyanoesters are used, can suppress dendrite growth and improve the cycling stability and lifespan of the battery. ambeed.com Furthermore, the nitrile group can chemisorb onto the cathode surface, providing a protective effect that suppresses the oxidative degradation of the electrolyte at high voltages, a common issue that leads to gas generation and capacity fade. The addition of even small amounts of these additives can lead to significant improvements in battery metrics, as shown in the table below based on findings for related compounds.

| Additive Type | Effect on Battery Performance | Mechanism of Action |

| Fluorocyanoesters | Improved cycling stability, suppressed cell swelling | Formation of a protective SEI layer, suppression of CO2 generation via cathode surface stabilization. |

| Methyl 3-cyanopropanoate (MCP) | Good thermal behavior, adequate long-term cycling stability | Forms effective SEI in the presence of other film-forming additives like FEC. mdpi.com |

| Adiponitrile (ADN) | Favorable for high-voltage performance, low flammability | Enhances thermal safety and protects electrolyte from decomposition at high voltages. ambeed.com |

Mechanistic Insights into Additive Decomposition and Performance

Understanding the decomposition mechanism of cyanoester additives is critical to optimizing their function and designing better electrolyte formulations. The electrochemical reduction and oxidation of these additives are what drive the formation of protective interfacial layers on the electrodes.

During the initial charging cycles of a lithium-ion battery, additives in the electrolyte are designed to decompose preferentially on the anode surface. For cyanoester additives, studies using techniques like cyclic voltammetry have shown that the initial step in their reductive decomposition is typically the acceptance of an electron by the carbonyl group of the ester function. researchgate.net This results in the formation of a radical anion.

This highly reactive intermediate can then undergo several decomposition pathways. researchgate.net One possible route involves cleavage of the carbon-carbon bond between the α and β positions relative to the carbonyl group. The resulting fragments are then incorporated into the SEI layer. Another pathway, particularly for fluorinated cyanoesters, involves the elimination of a fluoride ion, which readily combines with lithium ions to form lithium fluoride (LiF), a highly desirable component of a stable SEI. These decomposition processes are irreversible, as indicated by the absence of corresponding oxidation peaks in cyclic voltammetry experiments.

On the cathode side, the mechanism of performance enhancement is different. At high charging voltages, conventional carbonate-based electrolytes can undergo oxidative decomposition, leading to the generation of gases like CO₂ and a decline in battery capacity. longdom.org Nitrile-containing additives, including cyanoesters, can mitigate this degradation. It is proposed that the nitrile group can adsorb onto the surface of the cathode material (e.g., lithium cobalt oxide). This adsorbed layer acts as a barrier, preventing direct contact between the highly reactive charged cathode and the electrolyte solvent, thereby suppressing its oxidation and the associated gas generation. This cathode protection effect is crucial for the stability of high-voltage lithium-ion batteries. researchgate.net

The decomposition pathways can be summarized as follows:

| Electrode | Decomposition Process | Consequence |

| Anode | 1. Reduction of carbonyl group to form a radical anion.2. Subsequent C-C bond cleavage or (for fluorinated versions) defluorination. | Formation of a stable, protective Solid Electrolyte Interphase (SEI) incorporating additive fragments and potentially LiF. researchgate.net |

| Cathode | Adsorption of the nitrile group onto the active material surface. | Suppression of oxidative decomposition of the electrolyte, leading to reduced gas generation and improved high-voltage stability. |

Design and Synthesis of Derivatives and Analogues of Ethyl 2 Acetyl 4 Cyanobutanoate

Principles of Rational Design for Functionalization

The rational design of derivatives based on the ethyl 2-acetyl-4-cyanobutanoate scaffold is guided by the inherent reactivity of its functional groups. The core principle involves leveraging the electronic and steric properties of the molecule to achieve specific synthetic goals, such as the construction of complex heterocyclic systems or molecules with potential biological activity.

Key design principles include:

Exploiting Electrophilicity: The presence of two electron-withdrawing groups, the acetyl and the ester carbonyl, flanking the α-carbon (C2), makes the α-proton acidic and readily removable by a base. The resulting enolate is a potent nucleophile. Furthermore, the acetyl and cyano groups enhance the electrophilicity at the C2 and C4 positions, making them targets for nucleophilic attack.

Modulating Reactivity: The reactivity of the core structure can be tuned by introducing various substituents. For instance, adding bulky groups can introduce steric hindrance, directing reactions to less hindered sites. Conversely, altering electronic properties by adding electron-donating or electron-withdrawing groups to a derivative can modify the acidity of protons and the nucleophilicity/electrophilicity of different centers.

Altering Physicochemical Properties: Functionalization is a key strategy to modify properties like solubility, polarity, and lipophilicity. The cyano group inherently increases the polarity of the molecule. Introducing lipophilic moieties, such as phenyl groups, can increase the derivative's solubility in nonpolar solvents and affect its interaction with biological systems.

Serving as a Versatile Building Block: The compound is often designed to act as a precursor for more complex targets. Its functional groups allow for a variety of transformations, including Michael additions, condensation reactions, and cyclizations, which are fundamental in synthesizing pharmaceuticals and agrochemicals. For example, derivatives are investigated for their potential as kinase inhibitors, highlighting a design strategy aimed at creating bioactive molecules.

Synthesis of Substituted and Modified Analogues

The synthesis of this compound itself is typically achieved via a Michael addition reaction between the enolate of ethyl acetoacetate (B1235776) and acrylonitrile (B1666552), catalyzed by a base like sodium ethoxide. sci-hub.se The synthesis of its analogues follows similar principles, often by using substituted starting materials or by further reacting the parent compound.

Michael Addition and Related Reactions: The foundational reaction can be adapted to produce a wide range of analogues. By substituting the ethyl acetoacetate or acrylonitrile with other precursors, chemists can introduce diversity into the final structure.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product Type | Ref |

| Ethyl Acetoacetate | Acrylonitrile | Sodium Ethoxide | This compound | sci-hub.se |

| Ethyl Cyanoacetate (B8463686) | 2-Bromo-1,1-diethoxyethane | K₂CO₃, KI | Ethyl 2-cyano-4,4-diethoxybutanoate | ambeed.com |

| Malononitrile | 1,3-Diaryl-2-propen-1-ones | Base | Substituted Pyridines/Pyrans | researchgate.net |

| Ethyl Cyanoacetate | 1,3-Diaryl-2-propen-1-ones | KOH | Substituted Cyclohexanecarboxylates | researchgate.net |

Synthesis of Heterocyclic Analogues: A major application of this compound and its relatives is in the synthesis of heterocyclic compounds. The multiple reactive sites allow for condensation and cyclization reactions with various reagents.

Thiazole (B1198619) Derivatives: Related ethyl cyanoacetate compounds can react with isothiocyanates and α-bromoketones in a tandem process to yield highly substituted thiazole derivatives, which are scaffolds of interest in medicinal chemistry. researchgate.net

Pyrido[4,3-b]carbazoles: In multi-step syntheses, analogues such as ethyl 2-cyano-4-oxopentanoate can be condensed with indole (B1671886) derivatives (e.g., gramine) to form carbazole (B46965) intermediates. These can be further elaborated into complex polycyclic structures like olivacine, a natural product. core.ac.uk

Morpholine (B109124) Congeners: Substituted β-ketoesters, which are structural analogues, can react with reagents like 2-tosyl-1,2-oxazetidine to generate substituted morpholine derivatives through ring-opening and subsequent cyclization. nih.gov

A general procedure for the synthesis of the parent compound involves the slow addition of a base, such as sodium ethoxide in ethanol, to a mixture of ethyl acetoacetate and acrylonitrile at a controlled temperature, followed by stirring overnight. sci-hub.se

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The relationship between the structure of these analogues and their resulting properties and reactivity is a critical area of study. Modifications to the scaffold directly influence the molecule's behavior in subsequent chemical transformations and its physical characteristics.

Influence of Functional Groups on Reactivity: The inherent reactivity of this compound is a direct consequence of its functional groups.

Dual Electron-Withdrawing Groups: The acetyl and ester groups at the C2 position make the intervening methylene (B1212753) protons acidic, facilitating enolate formation for nucleophilic reactions.

Cyano Group: The cyano group at C4 not only increases polarity but also acts as a latent carbonyl group (via hydrolysis) or can participate in cyclization reactions to form nitrogen-containing heterocycles.

Comparative Analysis of Analogues: By comparing this compound to its analogues, clear structure-property relationships emerge.

| Compound | Key Structural Difference | Impact on Properties and Reactivity | Ref |

| This compound | Parent compound | Baseline reactivity with electrophilic centers at C2 and C4. | |

| Ethyl 3-oxobutanoate (Ethyl Acetoacetate) | Lacks the C4 cyano group | Reduced polarity; lacks the reactivity and synthetic possibilities associated with the nitrile function. | |

| Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate | Phenyl group, dimethyl substitution, lacks acetyl group | Increased lipophilicity due to the phenyl group; steric hindrance from dimethyl groups limits reactivity at the C3 position. | |

| Ethyl 2-cyano-4-oxopentanoate | Lacks the ethyl group on the butanoate chain (from a different starting material) | Used as an intermediate for synthesizing carbazoles, demonstrating how small changes adapt the molecule for specific complex syntheses. | core.ac.uk |

These relationships are fundamental for designing new synthetic routes. For example, the steric hindrance in analogues like ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate can be a deliberate design choice to direct reactions away from certain positions. Similarly, the choice to include or exclude the cyano group dramatically alters the polarity and the types of heterocyclic systems that can be synthesized from the derivative. These tailored modifications allow chemists to use this family of compounds as versatile toolkits for constructing a wide range of complex molecular architectures.

Advanced Spectroscopic and Mechanistic Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of ethyl 2-acetyl-4-cyanobutanoate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In ¹H NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent protons in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the protons. For instance, protons adjacent to electronegative atoms or functional groups will be deshielded and appear at a higher chemical shift. The integration of the peak areas reveals the ratio of the number of protons responsible for each signal. Furthermore, the splitting pattern, or multiplicity, of the signals, governed by the n+1 rule, indicates the number of neighboring protons, thus providing valuable connectivity information. docbrown.info

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. docbrown.info The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons in carbonyl groups appearing significantly downfield. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | ~2.2 | ~30 |

| CH (methine) | ~3.8 | ~50 |

| CH₂ (methylene a) | ~2.5 | ~20 |

| CH₂ (methylene b) | ~2.3 | ~35 |

| CH₂ (ethyl ester) | ~4.2 | ~62 |

| CH₃ (ethyl ester) | ~1.3 | ~14 |

| C=O (ketone) | - | ~202 |

| C=O (ester) | - | ~169 |

| CN (nitrile) | - | ~118 |

| Note: These are approximate values and can vary based on the solvent and other experimental conditions. |

Utilisation of Infrared (IR) and Mass Spectrometry for Functional Group Analysis and Molecular Weight Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The presence of a strong absorption band in the range of 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester and ketone groups. docbrown.infospectroscopyonline.com The C≡N stretch of the nitrile group typically appears as a sharp, medium-intensity band around 2250 cm⁻¹. The C-O stretching vibrations of the ester group are expected in the 1000-1300 cm⁻¹ region. libretexts.org

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. The fragmentation pattern can offer additional structural information.

Table 2: Characteristic IR Absorption Frequencies and Expected Mass Spectrometry Peaks for this compound

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Expected Mass Spectrometry (m/z) Fragments |

| C=O (Ester and Ketone) | 1700-1750 (strong) | Molecular Ion [M]⁺, [M-OC₂H₅]⁺, [M-CH₃CO]⁺ |

| C≡N (Nitrile) | ~2250 (medium, sharp) | [M-CN]⁺ |

| C-O (Ester) | 1000-1300 (strong) | |

| C-H (Alkyl) | 2850-3000 (medium to strong) | Various alkyl fragments |

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis and purification of organic compounds. pensoft.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By optimizing the mobile phase composition and flow rate, high-resolution separation can be achieved, allowing for the accurate determination of purity and the quantification of impurities. pensoft.net

Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. nih.govinternationaloliveoil.org In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. gmu.edu

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |

| RP-HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV-Vis | Purity assessment, impurity profiling, preparative separation |

| GC | Polysiloxane-based | Helium, Nitrogen, or Hydrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Purity assessment, analysis of reaction mixtures, separation of volatile components |

Kinetic and Thermodynamic Investigations of Reaction Pathways

Kinetic and thermodynamic studies provide fundamental insights into the reaction pathways involving this compound. Kinetic investigations focus on the rate at which reactions occur, providing information about the reaction mechanism and the factors that influence the reaction speed. By monitoring the concentration of reactants and products over time, rate constants and activation energies can be determined.

Thermodynamic analysis, on the other hand, deals with the energy changes that accompany a chemical reaction. By determining the enthalpy (ΔH) and entropy (ΔS) of a reaction, the Gibbs free energy (ΔG) can be calculated, which indicates the spontaneity of the process. These studies are crucial for understanding the feasibility of a reaction and for optimizing reaction conditions to favor the formation of the desired product. For instance, studies on the reduction of similar nitrile compounds have explored the kinetics and selectivity of the reaction under different catalytic conditions. researchgate.net

Future Research Trajectories and Emerging Opportunities

Development of Novel Catalytic Systems for Enantioselective and Diastereoselective Synthesis

The synthesis of ethyl 2-acetyl-4-cyanobutanoate and its derivatives with precise stereochemical control is a key area for future research. The development of novel catalytic systems is paramount to achieving high enantioselectivity and diastereoselectivity, which is crucial for applications in pharmaceuticals and agrochemicals.

Recent breakthroughs have highlighted the promise of organocatalysis. For instance, the use of a chiral L-Proline derivative as a catalyst has been shown to produce this compound with a high enantiomeric excess (ee) of 93%. This demonstrates the potential of small organic molecules to induce significant chirality in the product. Further research is focused on designing and screening new generations of organocatalysts, such as cinchona alkaloid derivatives and bifunctional thiourea (B124793) catalysts, which have shown success in related Michael addition reactions. thieme-connect.de These catalysts often operate through a dual activation mechanism, using hydrogen bonding to orient the substrates and enhance both reactivity and stereoselectivity. thieme-connect.de

Beyond organocatalysis, transition-metal catalysis offers another promising avenue. Systems based on cobalt, nickel, palladium, and copper, paired with chiral ligands like bisoxazolines (BOX) or phosphoramidites, are being explored to control the regioselectivity and enantioselectivity of reactions involving similar substrates. beilstein-journals.org The development of hybrid catalyst systems, which combine the features of a transition metal catalyst with an organocatalyst, is also an emerging strategy to tackle challenging stereoselective transformations. semanticscholar.org

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| DBU | 5 | 6 | 91 | — | |

| L-Proline Derivative | 25 | 24 | 82 | 93 | |

| Cu(OTf)₂ | 25 | 4 | 85 | — |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a significant opportunity for the synthesis of this compound. rsc.org Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scale-up. mdpi.com

For the synthesis of this compound, continuous flow processes have already demonstrated superior performance compared to batch methods. Flow systems can achieve higher yields (94–97%) and significantly greater throughput. Furthermore, the use of packed-bed reactors with heterogeneous catalysts allows for dramatically improved catalyst reusability, reducing costs and waste. The integration of in-line purification techniques, such as fractional distillation, can further streamline the manufacturing process by reducing the need for downstream processing steps.

Future research will likely focus on developing fully automated platforms that integrate reaction, separation, and analysis in a single, continuous operation. These automated systems can accelerate process optimization by rapidly screening different catalysts, solvents, and reaction conditions. mdpi.com

| Metric | Batch Process | Continuous Flow | Reference |

| Yield (%) | 85–90 | 94–97 | |

| Throughput ( kg/h ) | 5–10 | 20–50 | |

| Catalyst Reusability | 3–5 cycles | 10–15 cycles |

Computational Chemistry and Theoretical Modeling of Reactivity and Selectivity

Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of chemical reactions. For this compound, theoretical modeling can provide deep insights into its reactivity and the origins of stereoselectivity in its synthesis.

Density Functional Theory (DFT) calculations can be employed to map out the entire reaction pathway, identify transition states, and determine the rate-determining steps. rug.nl Such studies have been used to investigate related reactions, confirming that specific products correspond to deep energy minima on the potential energy surface. sci-hub.se This information is invaluable for optimizing reaction conditions to favor the desired product.

Furthermore, computational models can elucidate the subtle non-covalent interactions between a catalyst and substrates that govern stereochemical outcomes. nih.gov For example, DFT calculations can reveal how hydrogen bonds and C-H---π interactions in the transition state are responsible for high levels of enantioselectivity. nih.gov This understanding allows for the rational design of more effective and selective catalysts, moving beyond simple trial-and-error experimentation. Computational similarity studies also play a role in evaluating structural analogs, using metrics like Tanimoto coefficients to compare molecules based on multiple parameters.

Exploration of Novel Reaction Manifolds and Domino Processes

The multifunctional nature of this compound, with its ester, acetyl, and cyano groups, makes it an ideal starting point for exploring novel and complex chemical transformations. Its structure is well-suited for use in domino, tandem, or cascade reactions, where multiple chemical bonds are formed in a single synthetic operation.

One area of exploration is its use in domino processes like sulfa-Michael/Michael additions to generate highly functionalized chiral molecules. sci-hub.se Derivatives of this compound have also been used as versatile reagents for synthesizing a wide array of complex heterocyclic systems, including substituted pyrimidinones, pyranones, and quinolizinones. clockss.org These reactions often proceed through a cascade of intramolecular cyclizations and condensations, efficiently building molecular complexity from a relatively simple precursor.

Future research will aim to uncover new reaction manifolds. This could involve using the compound in multicomponent reactions, where three or more reactants combine in one pot to form a complex product. Another avenue is the application in more advanced cycloadditions, such as the intramolecular N-acylnitroso Diels-Alder reaction, which can be used to construct bridged bicyclic systems. researchgate.net The discovery of such novel transformations will further expand the synthetic utility of this compound as a valuable building block in organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.